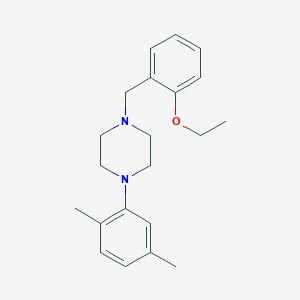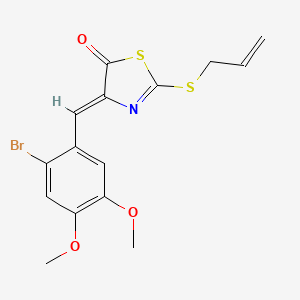
2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as BDMT, is a thiazolone compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the proliferation of cancer cells, including breast cancer and leukemia cells. In addition, 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its broad spectrum of activity against various bacterial and fungal strains, as well as cancer cells. Another advantage is its potential use in the treatment of Alzheimer's disease. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.
Future Directions
There are several potential future directions for research on 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One direction is the development of 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one-based drugs for the treatment of bacterial and fungal infections, as well as cancer. Another direction is the study of 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one's mechanism of action, which may lead to the discovery of new drug targets. Additionally, further research is needed to fully understand the potential use of 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one in the treatment of Alzheimer's disease.
Synthesis Methods
2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with allylthiol and thiosemicarbazide. Another method involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with allyl bromide. These methods have been used to produce 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one with high yields and purity.
Scientific Research Applications
2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. 2-(allylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques.
properties
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c1-4-5-21-15-17-11(14(18)22-15)6-9-7-12(19-2)13(20-3)8-10(9)16/h4,6-8H,1,5H2,2-3H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJNHHAAUDGOW-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)SC(=N2)SCC=C)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5224711.png)
![4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5224740.png)

![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)
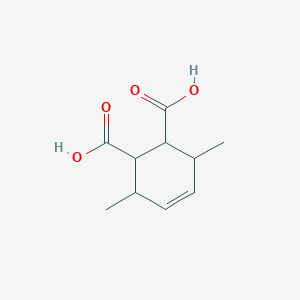
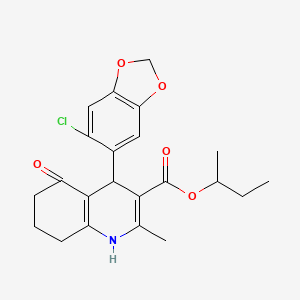

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
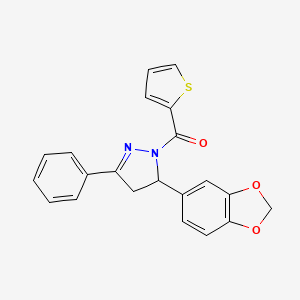
![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
